![molecular formula C9H10N2O2 B1488689 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one CAS No. 2092719-22-5](/img/structure/B1488689.png)
6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one”, there are related studies on the synthesis of similar heterocyclic compounds. For instance, a study discusses the synthesis of highly fluorescent 2-imino-2H-pyrano [3,2-c]pyridin-5 (6H)-ones derivatives . Another study presents a mild Cu-catalyzed approach for the N-arylation of 2-pyridones .Scientific Research Applications
Synthesis of Derivatives and Reactions
Synthesis of Heterocyclic Derivatives : The research involves synthesizing bromomethyl-substituted derivatives of pyridin-2(1H)-ones, which serve as precursors for thieno- and furo[3,4-b]-pyridin-2(1H)-ones, leading to the development of new amino derivatives within the pyridin-2(1H)-one series (Kalme et al., 2004).
Reactions with Nucleophiles : A study on 5-aminofuro[3,2-c]pyridinium tosylates and substituted furo[3,2-c]pyridine N-oxides explores their synthesis and reactions, contributing to the development of furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters and furo[3,2-c]pyridine-4-carbonitriles, which have potential applications in creating compounds with varied biological activities (Bencková & Krutošíková, 1999).
Photocycloaddition Studies
- Photocycloaddition of Furo[2,3-c]pyridin-7(6H)-one : Research on the photocycloaddition of furo[2,3-c]pyridin-7(6H)-one with acrylonitrile showcases the production of photoadducts, elucidating the structural and reactive aspects of these compounds. This study aids in understanding the chemical behavior of furo[2,3-c]pyridin derivatives under photochemical conditions (Shiotani et al., 1996).
Cytotoxic Activity and Chemical Synthesis
- Novel Pyrido[3′,2′:4,5]furo[3,2‐d]pyrimidine Derivatives : The synthesis of novel derivatives and their evaluation for cytotoxic activity against cancer cell lines highlight the potential medicinal applications of furo[2,3-c]pyridin-7(6H)-one derivatives. This research provides insights into the design and development of new anticancer agents (Kumar et al., 2014).
Enantiopure Derivatives Synthesis
- Chiral Pyridin-3-ones and Pyridines : An innovative method to access enantiopure derivatives starting from D-glucal via the aza-Achmatowicz transformation demonstrates the synthesis of highly functionalized pyridin-3-ones. These compounds are important for constructing pyridine-based building blocks, further illustrating the versatility of furo[2,3-c]pyridin derivatives in synthesizing biologically significant molecules (Husain et al., 2011).
Mechanism of Action
Target of Action
The primary target of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one is Gram-positive bacteria . The compound acts as a photosensitizer, which is a molecule that absorbs light and transfers that energy to other molecules, creating a chemical change .
Mode of Action
this compound interacts with its targets through a process called photodynamic ablation . This involves the absorption of light, which leads to the generation of reactive oxygen species (ROS) such as singlet oxygen (^1O2) and hydroxyl radicals (˙OH) . These ROS can cause damage to the bacterial cells, leading to their destruction .
Biochemical Pathways
The generation of ros can disrupt many cellular processes, including damage to proteins, lipids, and dna, which can lead to cell death .
Result of Action
The action of this compound results in the specific imaging and photodynamic ablation of Gram-positive bacteria .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. Factors such as light availability and intensity can affect the compound’s ability to absorb light and generate ROS . Additionally, the presence of other substances, pH levels, and temperature can also impact the compound’s stability and effectiveness .
properties
IUPAC Name |
6-(2-aminoethyl)furo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-3-5-11-4-1-7-2-6-13-8(7)9(11)12/h1-2,4,6H,3,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKERGQZMYLPFLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1C=CO2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



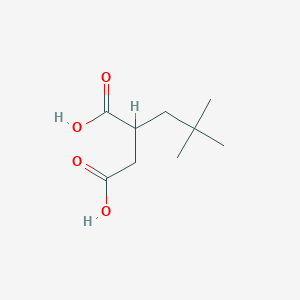
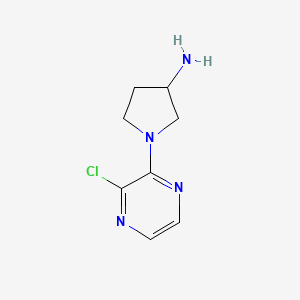
![2-(1-oxo-1,7,8,9-tetrahydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2-yl)acetic acid](/img/structure/B1488609.png)
![6-Ethyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1488610.png)
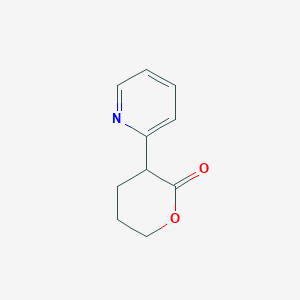
![3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine](/img/structure/B1488617.png)
![2-[(6-Propylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1488619.png)
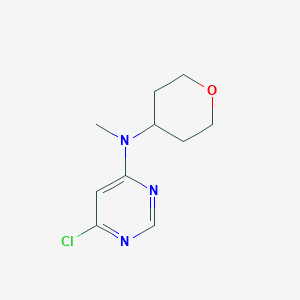
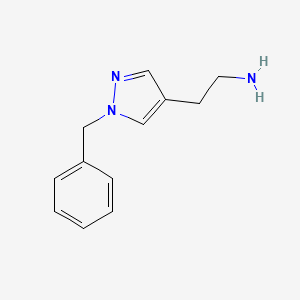

![2-(Piperidine-4-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488623.png)
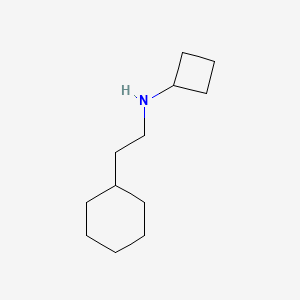
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488627.png)
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1488628.png)